3'-Bromo-biphenyl-4-ylamine
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Overview
Description
It is a light yellow solid with a molecular weight of 248.12 g/mol . This compound is used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Bromo-biphenyl-4-ylamine can be synthesized through various methods. One common approach involves the bromination of biphenyl followed by amination. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and aniline as the amine source .
Industrial Production Methods
In industrial settings, the production of 3’-Bromo-biphenyl-4-ylamine often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-biphenyl-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
3’-Bromo-biphenyl-4-ylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-biphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-phenylaniline
- 3-Bromo-4-phenylaniline
- 3-Bromo-[1,1’-biphenyl]-4-amine
Uniqueness
3’-Bromo-biphenyl-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 3’ position and amine group at the 4 position make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H10BrN |
---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-(3-bromophenyl)aniline |
InChI |
InChI=1S/C12H10BrN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 |
InChI Key |
CISCEQDFKRTNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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